

ADME-Tox Profile Comparison of Novel Benzimidazole Compounds

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Compound of Interest

Compound Name: 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole

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This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles of selected novel benzimidazole compounds against the well-established proton-pump inhibitor, Omeprazole. The data presented is based on in vitro experimental findings and in silico predictions, offering insights for researchers and drug development professionals.

Data Presentation

The following tables summarize the key ADME-Tox parameters for a selection of novel benzimidazole derivatives and the benchmark compound, Omeprazole.

Table 1: In Vitro Permeability and Efflux

Compound	Caco-2 Permeability (Papp, 10^{-6} cm/s)	Efflux Ratio (Papp B-A / Papp A-B)
Novel Compound A	8.2	1.5
Novel Compound B	3.5	3.8
Omeprazole	5.6	2.1

Table 2: Metabolic Stability

Compound	Human Liver Microsomal Stability (t _{1/2} , min)
Novel Compound A	> 60
Novel Compound B	25
Omeprazole	45

Table 3: Cytochrome P450 Inhibition

Compound	CYP1A2 (IC ₅₀ , μM)	CYP2C9 (IC ₅₀ , μM)	CYP2C19 (IC ₅₀ , μM)	CYP2D6 (IC ₅₀ , μM)	CYP3A4 (IC ₅₀ , μM)
Novel Compound A	> 50	15.2	8.5	> 50	22.1
Novel Compound B	12.5	5.8	2.1	35.7	9.8
Omeprazole	25	> 50	1.8	> 50	15

Table 4: Plasma Protein Binding

Compound	Human Plasma Protein Binding (%)
Novel Compound A	92.3
Novel Compound B	98.7
Omeprazole	95.0

Table 5: In Vitro Cytotoxicity

Compound	HepG2 Cell Line (IC ₅₀ , μ M)	HEK293 Cell Line (IC ₅₀ , μ M)
Novel Compound A	> 100	> 100
Novel Compound B	45.2	78.1
Omeprazole	> 100	> 100

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[1][2]

- Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for approximately 21 days to form a differentiated and polarized monolayer.[2] The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[1]
- Transport Studies: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite compartment at specific time points.
- Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.
- Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: $Papp = (dQ/dt) / (A * C_0)$ where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C_0 is the initial drug concentration. The efflux ratio is calculated by dividing the Papp value from the basolateral to apical direction (B-A) by the Papp value from the apical to basolateral direction (A-B).[2] An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[2]

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

- Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for metabolic reactions) at 37°C.
- Sampling: Aliquots are taken at various time points and the reaction is quenched.
- Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
- Calculation: The in vitro half-life ($t_{1/2}$) is determined from the rate of disappearance of the compound.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used.[\[3\]](#)
- Incubation: The test compound is pre-incubated with the enzyme source, followed by the addition of a CYP-specific probe substrate.[\[6\]](#)
- Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.[\[3\]](#)
- Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC_{50}) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.[\[5\]](#)

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Method: The Rapid Equilibrium Dialysis (RED) method is commonly used.[\[8\]](#)[\[10\]](#) A device with two chambers separated by a semipermeable membrane is utilized.[\[9\]](#)

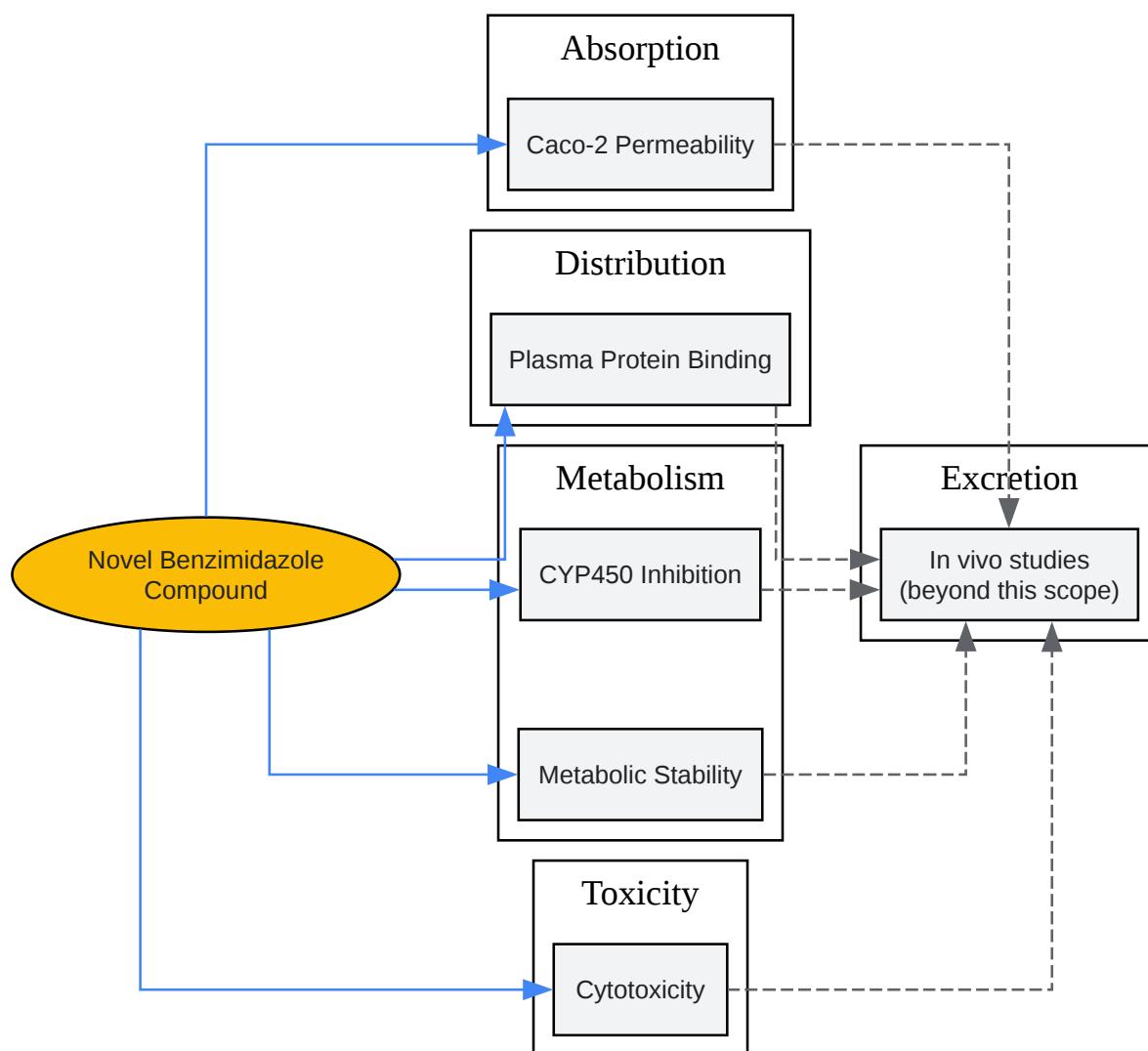
- Procedure: Plasma containing the test compound is added to one chamber, and a protein-free buffer is added to the other.[7][10] The system is incubated at 37°C to allow the unbound compound to diffuse across the membrane and reach equilibrium.[8]
- Analysis: After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.[7][10]
- Calculation: The percentage of unbound compound is calculated, and this is used to determine the percentage of plasma protein binding.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the potential of a compound to cause cell death.[11][12]

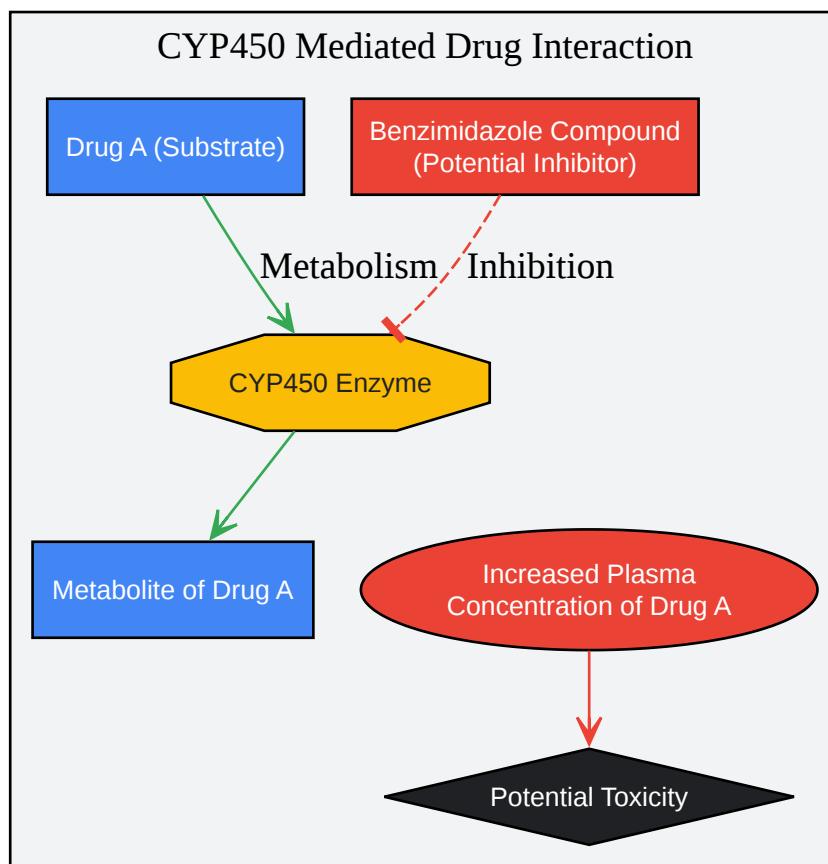
- Cell Lines: Human cell lines such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney) are commonly used.
- Procedure: Cells are seeded in 96-well plates and incubated with various concentrations of the test compound.[12]
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[12] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]
- Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.[12]
- Calculation: The concentration of the compound that reduces cell viability by 50% (IC_{50}) is calculated by comparing the absorbance of treated cells to that of untreated control cells.[12]

Mandatory Visualization



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Caption: In Vitro ADME-Tox Screening Workflow for Novel Compounds.



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Caption: Signaling Pathway of CYP450 Inhibition by Benzimidazole Compounds.

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